1-Ethynylcubane
CAS No.: 163332-93-2
Cat. No.: VC20917102
Molecular Formula: C10H8
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 163332-93-2 |
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Molecular Formula | C10H8 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 1-ethynylcubane |
Standard InChI | InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H |
Standard InChI Key | ITNOVWJTSZHDJY-UHFFFAOYSA-N |
SMILES | C#CC12C3C4C1C5C4C3C25 |
Canonical SMILES | C#CC12C3C4C1C5C4C3C25 |
Structural Features and Properties
Molecular Structure
The structure of 1-ethynylcubane features the characteristic cubic arrangement of carbon atoms from the cubane core, with the ethynyl group extending from one vertex. This creates an interesting structural motif where a linear, sp-hybridized carbon chain projects from a highly symmetrical, strained polycyclic framework.
Key structural characteristics include:
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The cubane core with its approximately 90° bond angles at each carbon atom (deviating significantly from the ideal tetrahedral angle of 109.5°)
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C-C bond lengths in the cubane framework of approximately 1.57 Å
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A linear ethynyl group with bond angles of approximately 180°
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Reduced molecular symmetry compared to unsubstituted cubane due to the mono-substitution
Physical and Chemical Properties
While specific physical data for 1-ethynylcubane is limited in the search results, we can infer several properties based on related compounds and general principles:
Spectroscopic Properties
Characteristic spectroscopic features would likely include:
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IR spectroscopy: A C≡C-H stretching vibration around 3300 cm⁻¹ and C≡C stretching around 2100-2200 cm⁻¹
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¹H NMR: Signals for the cubane framework protons and the terminal alkyne proton (typically appearing around δ 2-3 ppm)
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¹³C NMR: Signals for the cubane carbon atoms (typically around δ 45-50 ppm) and the sp-hybridized carbons of the ethynyl group (typically around δ 70-90 ppm)
Synthesis Approaches
The synthesis of 1-ethynylcubane would build upon established methods for functionalizing the cubane scaffold. Several potential approaches can be considered:
Cubane Preparation Context
The synthesis of functionalized cubanes has evolved significantly since Philip Eaton and Thomas Cole's original cubane synthesis in 1964. As noted in the search results, N.B. Chapman developed an improved synthesis that "condensed the process to give cubane-1,4-dicarboxylic acid in five steps and so cubane in six" . This and other synthetic advancements have enabled more efficient preparation of cubane precursors for further functionalization.
Chemical Reactivity
The reactivity of 1-ethynylcubane would reflect both the properties of the cubane framework and the ethynyl group, leading to several types of potential reactions:
Reactions of the Ethynyl Group
The terminal alkyne in 1-ethynylcubane would be expected to undergo typical terminal alkyne reactions:
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Deprotonation to form acetylide anions (nucleophilic species)
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Click chemistry, particularly azide-alkyne cycloadditions to form 1,2,3-triazoles
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Hydration to form ketones
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Hydrogenation to form alkanes
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Addition reactions with various electrophiles
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Coordination to transition metals
Framework Stability Considerations
The high strain energy of the cubane framework raises questions about stability under various reaction conditions. Harsh conditions might risk compromising the integrity of the cubane framework itself.
Search result discusses the "metal-catalyzed isomerization of cubane" to form cuneane, another strained hydrocarbon. This suggests that care would be needed when subjecting 1-ethynylcubane to certain reaction conditions, particularly those involving metals that might catalyze such isomerizations.
Metal Coordination Chemistry
The ethynyl group's ability to coordinate with metals suggests interesting coordination chemistry. Related compounds featuring "ethynyl-decorated tetracobalt(III) cubane" have shown catalytic activity for photoinduced water oxidation, indicating that ethynyl-functionalized cage compounds can exhibit valuable catalytic properties .
Applications and Research Significance
Materials Science Applications
The unique structure of 1-ethynylcubane suggests several potential applications in materials science:
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As a building block for constructing three-dimensional polymers or networks
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In the development of materials with high energy density
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As a component in molecular machines or devices
Catalysis and Coordination Chemistry
The ethynyl group's ability to coordinate with metals suggests applications in coordination chemistry and catalysis. Related compounds have shown promise in catalytic applications such as water oxidation .
Property | Value/Description | Source/Note |
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Chemical Formula | C₁₀H₈ | Based on structure |
CAS Number | 163332-93-2 | Search result |
Molecular Weight | 128.17 g/mol | Calculated from formula |
Physical State | Presumed crystalline solid | Based on other cubane derivatives |
Bond Angles (cubane framework) | ~90° | Characteristic of cubane structure |
C-C Bond Lengths (cubane framework) | ~1.57 Å | Typical for cubane derivatives |
Functional Group | Terminal alkyne (-C≡CH) | Based on "ethynyl" designation |
Potential Synthetic Routes | Cross-coupling reactions, functional group conversion | Based on general synthetic approaches |
Primary Reactivity | Terminal alkyne reactions | Based on ethynyl group chemistry |
Future Research Directions
Several promising research directions for 1-ethynylcubane include:
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Development of optimized synthetic routes with higher yields and selectivity
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Comprehensive characterization of physical, spectroscopic, and crystallographic properties
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Exploration of reactivity patterns, particularly in comparison to other ethynyl-substituted systems
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Investigation of metal coordination chemistry and potential catalytic applications
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Evaluation as a building block for complex molecular architectures
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Assessment of potential as a bioisostere in medicinal chemistry
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